3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline
Overview
Description
3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline is an organic compound with the molecular formula C15H14N2O It belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Scientific Research Applications
3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminophenol with 5,6-dimethylbenzoxazole under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline group in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives, depending on the specific electrophile used.
Mechanism of Action
The mechanism of action of 3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in antimicrobial research, the compound may inhibit the activity of bacterial enzymes, thereby preventing the growth and proliferation of bacteria.
Comparison with Similar Compounds
Similar Compounds
2-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline: Similar structure but with different substitution patterns.
3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)phenol: Contains a phenol group instead of an aniline group.
5,6-Dimethylbenzoxazole: Lacks the aniline group, making it less reactive in certain chemical reactions.
Uniqueness
3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science.
Properties
IUPAC Name |
3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-6-13-14(7-10(9)2)18-15(17-13)11-4-3-5-12(16)8-11/h3-8H,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDNDJMBEZZKGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266559 | |
Record name | 3-(5,6-Dimethyl-2-benzoxazolyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501266559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293737-73-2 | |
Record name | 3-(5,6-Dimethyl-2-benzoxazolyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=293737-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5,6-Dimethyl-2-benzoxazolyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501266559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)ANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.